![molecular formula C19H15N3O B2999422 2-{4-[4-(4-Methylphenyl)-2-pyrimidinyl]phenoxy}acetonitrile CAS No. 477846-94-9](/img/structure/B2999422.png)
2-{4-[4-(4-Methylphenyl)-2-pyrimidinyl]phenoxy}acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{4-[4-(4-Methylphenyl)-2-pyrimidinyl]phenoxy}acetonitrile is a chemical compound with the molecular formula C₁₉H₁₅N₃O. It is known for its unique structure, which includes a pyrimidine ring substituted with a 4-methylphenyl group and a phenoxyacetonitrile moiety.
Preparation Methods
The synthesis of 2-{4-[4-(4-Methylphenyl)-2-pyrimidinyl]phenoxy}acetonitrile typically involves multiple steps, starting with the preparation of the pyrimidine ring and subsequent substitution reactions to introduce the 4-methylphenyl and phenoxyacetonitrile groups. The reaction conditions often include the use of solvents like dimethylbenzene and catalysts to facilitate the reactions . Industrial production methods may involve optimization of these synthetic routes to increase yield and reduce costs.
Chemical Reactions Analysis
2-{4-[4-(4-Methylphenyl)-2-pyrimidinyl]phenoxy}acetonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-{4-[4-(4-Methylphenyl)-2-pyrimidinyl]phenoxy}acetonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It can be used in studies related to enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-{4-[4-(4-Methylphenyl)-2-pyrimidinyl]phenoxy}acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidine ring and phenoxyacetonitrile moiety play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
2-{4-[4-(4-Methylphenyl)-2-pyrimidinyl]phenoxy}acetonitrile can be compared with other similar compounds, such as:
2-{2-[(4-Methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: This compound has a similar phenoxy structure but includes a boron-containing ring.
N-(4-Methoxybenzyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine: This compound also features a phenoxy group but with different substituents and a boron-containing ring.
The uniqueness of this compound lies in its specific combination of the pyrimidine ring and phenoxyacetonitrile moiety, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-[4-[4-(4-methylphenyl)pyrimidin-2-yl]phenoxy]acetonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O/c1-14-2-4-15(5-3-14)18-10-12-21-19(22-18)16-6-8-17(9-7-16)23-13-11-20/h2-10,12H,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSKNONUGRYJPOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=NC=C2)C3=CC=C(C=C3)OCC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(4-{[4-(4-Chlorophenyl)piperazino]carbonyl}phenyl)-2-pyrrolidinone](/img/structure/B2999339.png)
![2-Isopropyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine](/img/new.no-structure.jpg)
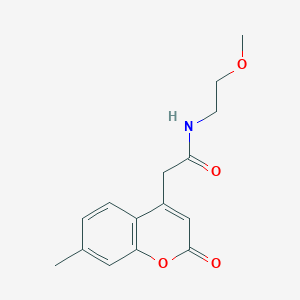
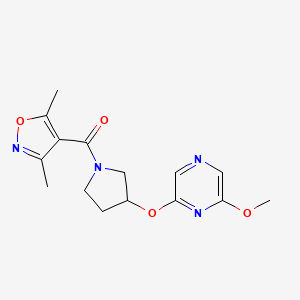
![3-[[(4,4-Difluorocyclohexyl)-methylamino]methyl]-5-(trifluoromethyl)phenol](/img/structure/B2999343.png)
![methyl 6-acetyl-2-(1,3-benzothiazole-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2999344.png)
![methyl 2-(2-naphthamido)-3-(benzo[d]thiazol-2-yl)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2999346.png)
![3-(1-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2999347.png)
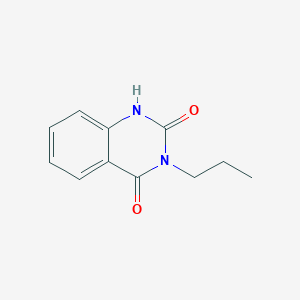
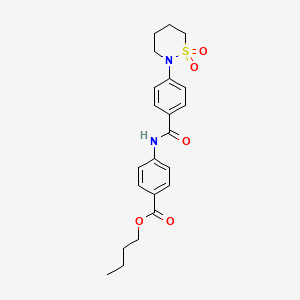
![3-Phenyl-7-[3-(trifluoromethyl)phenoxy]-1-indanone](/img/structure/B2999357.png)
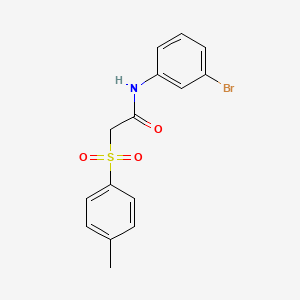
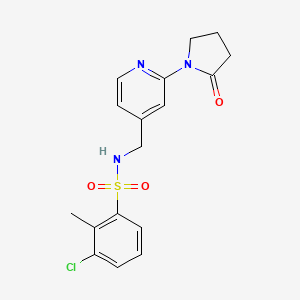
![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2-nitrophenyl)oxalamide](/img/structure/B2999362.png)
